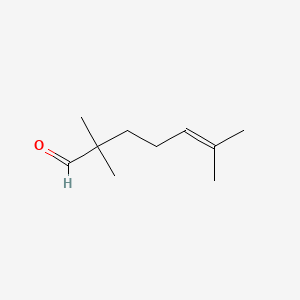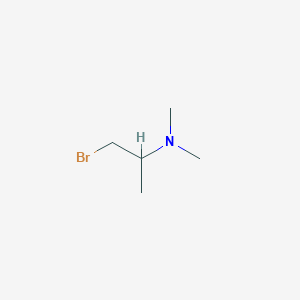![molecular formula C15H20O3S B13559232 Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C15H20O3S and a molecular weight of 280.38 g/mol . This compound features a spiro[3.3]heptane core, which is a saturated benzene bioisostere . The spiro[3.3]heptane structure is known for its non-coplanar exit vectors, making it a unique scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) typically involves the formation of the spiro[3.3]heptane core followed by functionalization at the 2-position with methanol and subsequent sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often include the use of strong bases and solvents like dichloromethane to facilitate the sulfonation reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of spiro[3.3]heptane-2-one.
Reduction: Formation of spiro[3.3]heptane-2-methanethiol.
Substitution: Formation of spiro[3.3]heptane-2-methanol derivatives.
Scientific Research Applications
Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Incorporated into drug molecules to improve their pharmacokinetic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The spiro[3.3]heptane core mimics the benzene ring, allowing it to bind to similar targets in biological systems. This interaction can modulate various pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate) is unique due to its non-coplanar exit vectors, which provide distinct physicochemical properties compared to other saturated benzene bioisosteres. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-12-3-5-14(6-4-12)19(16,17)18-11-13-9-15(10-13)7-2-8-15/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMRYQNHUQGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3(C2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
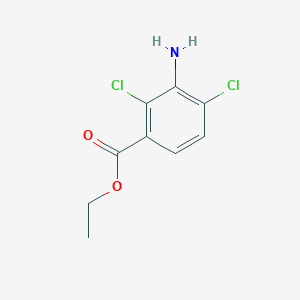


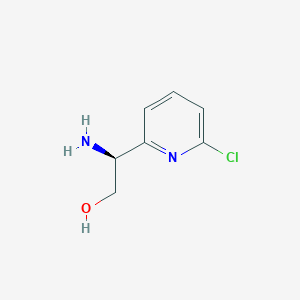



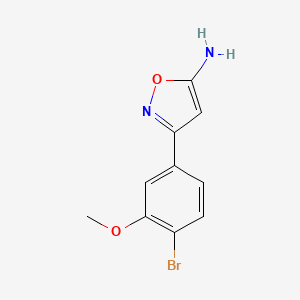

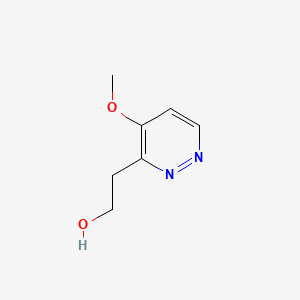
![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)

